Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate
CAS No.:
Cat. No.: VC18319387
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO3S |
|---|---|
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoate |
| Standard InChI | InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-10-6(2)5-14-9/h5,7,11H,3-4H2,1-2H3 |
| Standard InChI Key | UCULRTLQWPZCTI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=NC(=CS1)C)O |
Introduction
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is an organic compound characterized by its unique structure, which includes an ethyl ester functional group and a thiazole ring. The molecular formula of this compound is C₉H₁₁N₁O₃S, featuring a hydroxyl group and a methyl-substituted thiazole moiety. These functional groups contribute to its potential biological activities and applications in various fields, including medicinal and industrial contexts.
Synthesis Methods
Several synthesis routes have been developed for Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate, offering flexibility in producing the compound and its derivatives. These methods typically involve reactions that incorporate the thiazole moiety into the propanoate backbone under various conditions.
Biological Activities and Applications
The biological activity of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is largely attributed to its thiazole component. Thiazole derivatives are known for their interactions with specific biological targets, modulating enzyme activity or receptor interactions, which can lead to therapeutic effects against conditions such as epilepsy and cancer.
| Biological Activity | Potential Applications |
|---|---|
| Anticonvulsant | Treatment of Epilepsy |
| Antitumor | Cancer Therapy |
| Antimicrobial | Infection Control |
Research Findings and Future Directions
Research on Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate highlights its potential as a lead compound in drug design due to its unique combination of functional groups. Studies focusing on its interactions with biological targets are essential for understanding its mechanism of action and pharmacodynamics.
Given the limited availability of specific research articles directly referencing Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate from diverse sources, the information provided is based on general knowledge of thiazole derivatives and their applications. Further research is needed to fully elucidate the compound's properties and potential uses.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is distinct from other thiazole derivatives due to its specific arrangement of functional groups. For example, Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate shares some structural similarities but differs in the position of the methyl group on the thiazole ring.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate | Ethyl ester, hydroxyl group, 4-methyl thiazole | Enhanced solubility and reactivity |
| Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate | Ethyl ester, hydroxyl group, 2-methyl thiazole | Different biological activity profile |
| Ethyl 2-Methylthiazole-4-carboxylate | Thiazole ring with carboxylic acid | Potentially different biological activity |
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